molecular formula C19H12ClN3O2S2 B4720828 4-(4-chlorophenyl)-2-{[4-(4-nitrophenyl)-1,3-thiazol-2-yl]methyl}-1,3-thiazole

4-(4-chlorophenyl)-2-{[4-(4-nitrophenyl)-1,3-thiazol-2-yl]methyl}-1,3-thiazole

Cat. No. B4720828
M. Wt: 413.9 g/mol
InChI Key: KYAZRLYXMIPPKY-UHFFFAOYSA-N
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Description

4-(4-chlorophenyl)-2-{[4-(4-nitrophenyl)-1,3-thiazol-2-yl]methyl}-1,3-thiazole is a chemical compound that has gained attention in the field of scientific research due to its potential applications in various fields. This compound is a derivative of thiazole, which is a heterocyclic aromatic compound that contains both sulfur and nitrogen atoms in its ring structure. The synthesis method of this compound involves the reaction of 4-chlorobenzyl chloride with 4-nitrothiazole in the presence of a base.

Mechanism of Action

The mechanism of action of 4-(4-chlorophenyl)-2-{[4-(4-nitrophenyl)-1,3-thiazol-2-yl]methyl}-1,3-thiazole is not fully understood. However, it is believed that this compound exerts its biological activity by interacting with specific molecular targets within the body. For example, studies have shown that this compound can inhibit the activity of certain enzymes, which are involved in the progression of cancer and inflammation.
Biochemical and Physiological Effects
Studies have shown that 4-(4-chlorophenyl)-2-{[4-(4-nitrophenyl)-1,3-thiazol-2-yl]methyl}-1,3-thiazole can exert various biochemical and physiological effects within the body. For example, this compound has been shown to inhibit the growth of cancer cells and reduce inflammation in animal models. Additionally, this compound has been shown to have antibacterial and antifungal activity.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 4-(4-chlorophenyl)-2-{[4-(4-nitrophenyl)-1,3-thiazol-2-yl]methyl}-1,3-thiazole in lab experiments is its potential as a drug candidate for the treatment of various diseases. Additionally, this compound has been shown to have fluorescent properties, which make it useful as a probe for imaging biological systems. However, one of the limitations of using this compound in lab experiments is its potential toxicity, which can limit its use in certain applications.

Future Directions

There are several future directions for the study of 4-(4-chlorophenyl)-2-{[4-(4-nitrophenyl)-1,3-thiazol-2-yl]methyl}-1,3-thiazole. One possible direction is the development of more efficient and cost-effective synthesis methods for this compound. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential as a drug candidate for the treatment of various diseases. Finally, the use of this compound as a fluorescent probe for imaging biological systems could also be further explored.

Scientific Research Applications

4-(4-chlorophenyl)-2-{[4-(4-nitrophenyl)-1,3-thiazol-2-yl]methyl}-1,3-thiazole has potential applications in various fields of scientific research. One of the main areas of application is in the field of medicinal chemistry, where this compound has shown promising results as a potential drug candidate for the treatment of various diseases such as cancer, inflammation, and infectious diseases. This compound has also been studied for its potential use as a fluorescent probe for imaging biological systems.

properties

IUPAC Name

2-[[4-(4-chlorophenyl)-1,3-thiazol-2-yl]methyl]-4-(4-nitrophenyl)-1,3-thiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H12ClN3O2S2/c20-14-5-1-12(2-6-14)16-10-26-18(21-16)9-19-22-17(11-27-19)13-3-7-15(8-4-13)23(24)25/h1-8,10-11H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYAZRLYXMIPPKY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CSC(=N2)CC3=NC(=CS3)C4=CC=C(C=C4)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H12ClN3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-(4-chlorophenyl)-2-{[4-(4-nitrophenyl)-1,3-thiazol-2-yl]methyl}-1,3-thiazole
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4-(4-chlorophenyl)-2-{[4-(4-nitrophenyl)-1,3-thiazol-2-yl]methyl}-1,3-thiazole
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4-(4-chlorophenyl)-2-{[4-(4-nitrophenyl)-1,3-thiazol-2-yl]methyl}-1,3-thiazole
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4-(4-chlorophenyl)-2-{[4-(4-nitrophenyl)-1,3-thiazol-2-yl]methyl}-1,3-thiazole
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4-(4-chlorophenyl)-2-{[4-(4-nitrophenyl)-1,3-thiazol-2-yl]methyl}-1,3-thiazole
Reactant of Route 6
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4-(4-chlorophenyl)-2-{[4-(4-nitrophenyl)-1,3-thiazol-2-yl]methyl}-1,3-thiazole

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